![molecular formula C13H20BrN B1485187 [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine CAS No. 1871251-83-0](/img/structure/B1485187.png)
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine
Overview
Description
2-(4-Bromophenyl)ethyl(pentan-3-yl)amine, also known as BPEPA, is an organic compound that has been studied extensively in recent years. It is a heterocyclic amine that is composed of a phenyl ring, an ethyl group, and a pentyl group. BPEPA has been found to have a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been studied extensively in recent years due to its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been used as a building block for the synthesis of a variety of compounds. In biochemistry, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been used to study the effect of heterocyclic amines on protein structure and function. In pharmacology, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been studied for its potential as an anti-cancer drug.
Mechanism of Action
The exact mechanism of action of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is not yet known. However, it is believed that [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine binds to the active site of certain proteins, which alters the structure and function of the proteins. This altered structure and function can result in a variety of different effects, depending on the protein and the particular application.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine are largely unknown. However, research has suggested that [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine may act as an anti-cancer agent by inhibiting the growth of certain types of cancer cells. Additionally, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine may have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is relatively stable and has a low toxicity, making it a safe compound to work with. The main limitation of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is that its exact mechanism of action is still unknown, which may limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for research on [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine. These include further investigation into its mechanism of action, potential therapeutic applications, and the development of more efficient and cost-effective synthesis methods. Additionally, research could be done to explore the potential use of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine in other fields, such as biochemistry and pharmacology. Finally, further research could be done to study the biochemical and physiological effects of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine, and to explore its potential as an anti-cancer drug.
properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]pentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZDAUIUIKNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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